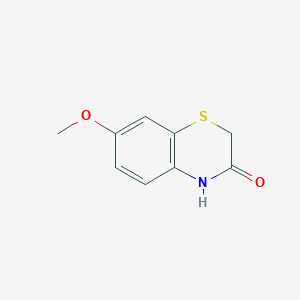

7-Methoxy-1,4-benzothiazin-3-one

説明

Structure

3D Structure

特性

IUPAC Name |

7-methoxy-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITGVVWIRFDIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328042 | |

| Record name | 7-Methoxy-1,4-benzothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22726-30-3 | |

| Record name | 7-Methoxy-1,4-benzothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-1,4-benzothiazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Functionalization and Modification Strategies for 7 Methoxy 1,4 Benzothiazin 3 One and Its Derivatives

Once the 7-methoxy-1,4-benzothiazin-3-one core is synthesized, it can be subjected to various functionalization and modification reactions to generate a library of derivatives. These modifications are typically aimed at exploring structure-activity relationships for various biological targets. The most common site for functionalization is the nitrogen atom of the thiazine (B8601807) ring.

A prevalent strategy is the N-alkylation or N-arylation of the 1,4-benzothiazin-3-one scaffold. In one study, a series of novel 1,4-benzothiazin-3-one derivatives were synthesized by introducing various alkyl and aryl substituents at the N-4 position. nih.gov This is typically achieved by reacting the parent benzothiazinone with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. For instance, compound 4h (4-(4-bromo-benzyl)-4H-benzo[b] researchgate.netuni.luthiazin-3(4H)-one) was synthesized through this approach. nih.gov

Another key modification is N-acylation. The synthesis of 4-acetyl-2H-benzo[b] researchgate.netuni.luthiazin-3(4H)-one has been reported by treating the parent compound with acetyl chloride in the presence of pyridine. mdpi.com This introduces an acetyl group onto the nitrogen atom, altering the electronic and steric properties of the molecule. mdpi.com

Furthermore, more complex side chains can be introduced. A series of 1,4-benzothiazine-3-one derivatives containing bisamide functionalities have been designed and synthesized. frontiersin.org These syntheses often involve multi-step procedures where a functionalized side chain is built and then attached to the benzothiazinone core, or where the core itself is modified to allow for further coupling reactions. frontiersin.org

The table below details examples of functionalized this compound derivatives and the strategies used.

| Parent Scaffold | Reagent | Modification Type | Resulting Derivative Example | Reference |

| 1,4-benzothiazin-3-one | 4-Bromobenzyl bromide | N-Alkylation | 4-(4-Bromo-benzyl)-4H-benzo[b] researchgate.netuni.luthiazin-3(4H)-one | nih.gov |

| 2H-benzo[b] researchgate.netuni.luthiazin-3(4H)-one | Acetyl chloride | N-Acylation | 4-acetyl-2H-benzo[b] researchgate.netuni.luthiazin-3(4H)-one | mdpi.com |

| 1,4-benzothiazin-3-one core | Multi-step synthesis with amino acids | Bisamide formation | Complex bisamide derivatives | frontiersin.org |

Structure Activity Relationship Sar Investigations of Benzothiazinone Compounds

Systematic Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of benzothiazinone derivatives can be significantly influenced by the nature and position of substituents on the benzothiazinone core. researchgate.net SAR studies have revealed key pharmacophoric features essential for their activity.

Initial studies on 8-nitrobenzothiazinones (BTZs) as antitubercular agents highlighted the importance of several structural elements. nih.gov A nitro group at the C-8 position was initially considered indispensable for the potent activity against Mycobacterium tuberculosis. nih.govgrafiati.com This is because the nitro group is bioactivated by the flavoenzyme DprE1 to a reactive nitroso metabolite, which then forms a covalent bond with a cysteine residue (Cys387) in the enzyme's active site. nih.gov Additionally, a strong electron-withdrawing group at the C-6 position and the absence of substituents at C-5 and C-7 were found to be crucial for activity. nih.gov The carbonyl group at C-4 and the sulfur atom at position 1 are also considered essential pharmacophores. d-nb.info

While the C-8 nitro group has been a focal point, the C-2 position has been found to be the most tolerant to modifications. nih.gov This has allowed for extensive exploration of various substituents at this position to modulate potency and improve drug-like properties. nih.gov For instance, the attachment of a range of fluorophores to the 2-substituent of the BTZ ring via short linkers has been successfully demonstrated without compromising the core's inhibitory activity on DprE1. vu.nl

More recent research has explored bioisosteric replacement of the C-8 nitro group to mitigate potential safety, stability, and resistance concerns. nih.gov The substitution of the 8-nitro group with a nitrile (8-cyano) has yielded compounds with potent antitubercular activity, confirming that the nitro group is not an absolute requirement. nih.gov

In the context of anticancer activity, a series of 1,4-benzothiazine derivatives were synthesized and evaluated for their effects on human colon cancer cells. tandfonline.com This study revealed that specific substitutions on the benzothiazine scaffold led to compounds with significant activity. tandfonline.com

The following table summarizes the key substituent effects on the biological activity of benzothiazinone compounds based on available research:

| Position | Substituent | Effect on Biological Activity | Reference |

| C-2 | Various substituents | Tolerant to modifications, allows for modulation of potency and properties. | nih.gov |

| C-4 | Carbonyl group | Essential for activity. | d-nb.info |

| C-5 | No substituent | Absence of substituent is important for antitubercular activity. | nih.gov |

| C-6 | Strong electron-withdrawing group | Enhances antitubercular activity. | nih.gov |

| C-7 | No substituent | Absence of substituent is important for antitubercular activity. | nih.gov |

| C-8 | Nitro group | Initially considered crucial for antitubercular activity (covalent inhibition). | nih.govgrafiati.com |

| C-8 | Cyano group | Successful bioisosteric replacement for the nitro group, retaining potent activity. | nih.gov |

Positional Isomerism and its Pharmacological Impact within the 7-Methoxy-1,4-benzothiazin-3-one Framework

The positioning of substituents on the benzothiazinone ring system can have a profound impact on the pharmacological properties of the resulting isomers. While specific studies directly comparing this compound with its other methoxy (B1213986) positional isomers are not extensively detailed in the provided search results, general principles of positional isomerism in drug design can be applied.

For instance, in the development of antitubercular agents, the placement of the nitro group has been a critical factor. While the 8-nitro position has been the most extensively studied and is associated with potent DprE1 inhibition, research has also explored other positions. nih.govmdpi.com One study developed nitroquinolone structures with the nitro group at position 6, which, although less potent than the 8-nitro compounds, still highlighted the potential for covalent binding to DprE1. mdpi.com This suggests that moving the key activating group can significantly alter the potency, likely due to changes in the orientation and proximity to the target residue within the enzyme's active site.

A study on 2,1-benzothiazine derivatives as analgesics found that the position of substituents on the benzene (B151609) moiety significantly influenced their activity. mdpi.com Specifically, the presence of a substituent at position 7, regardless of its nature (e.g., methoxy, chloro, bromo), was particularly effective in enhancing analgesic properties. mdpi.com This underscores the critical role of positional isomerism in determining the pharmacological outcome.

The following table illustrates the impact of positional isomerism on the activity of substituted benzothiazine derivatives:

| Compound Series | Isomer Position | Observed Pharmacological Impact | Reference |

| Nitroquinolones | 6-Nitro vs. 8-Nitro | 6-Nitro compounds showed potential for covalent binding but were less potent than 8-nitro analogs. | mdpi.com |

| 2,1-Benzothiazine-3-carboxylates | 7-Substituted | Substitution at the 7-position (methoxy, chloro, bromo) enhanced analgesic activity. | mdpi.com |

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target and elicit a pharmacological response. Conformational analysis of benzothiazinone derivatives has provided valuable insights into their ligand-target interactions.

X-ray crystallography studies of various benzothiazinone derivatives have revealed details about their solid-state conformations. For instance, the crystal structures of several halogenated non-nitro benzothiazinones have been determined, showing that the benzothiazinone scaffold can significantly deviate from planarity. d-nb.info In some structures, the BTZ scaffold is virtually planar, while in others, it adopts a non-planar conformation. d-nb.info The piperazine (B1678402) ring, when present as a substituent, typically adopts a chair conformation. d-nb.info

The conformation of the benzothiazinone core is crucial for its interaction with its biological targets. In the case of the antitubercular BTZs, the crystal structures of DprE1 in complex with inhibitors like BTZ043 and PBTZ169 show that the BTZ core is located inside the active site, forming a covalent bond with Cys387. vu.nl The conformation of the molecule positions the C-2 substituent on the protein surface, where it makes fewer interactions with the enzyme's residues. vu.nl This explains the tolerance for a wide range of substituents at this position.

Computational modeling and Nuclear Magnetic Resonance (NMR) studies are also powerful tools for conformational analysis. researchgate.net These methods can help define a bioactive conformational profile for a class of compounds. researchgate.net For some flexible molecules, the ability to adopt different conformations depending on the local environment is a key feature. researchgate.net However, for more rigid structures like many benzothiazinones, the molecule likely occupies a small number of low-energy conformers, one of which is the bioactive conformation. researchgate.net

The following table summarizes findings from conformational analyses of benzothiazinone compounds:

| Compound Type | Method of Analysis | Key Conformational Finding | Reference |

| Halogenated non-nitro BTZs | X-ray Crystallography | The BTZ scaffold can deviate from planarity. The piperazine substituent adopts a chair conformation. | d-nb.info |

| BTZ043 and PBTZ169 | X-ray Crystallography of DprE1 complex | The BTZ core binds inside the active site, with the C-2 substituent on the protein surface. | vu.nl |

| Coumarin-benzothiazine hybrids | NMR Spectroscopy | Identification of syn-isomers, indicating specific stereochemistry. | nih.gov |

SAR Studies Pertaining to Specific Benzothiazinone Pharmacophores (e.g., Role of C-8 Nitro Group)

Specific pharmacophores within the benzothiazinone scaffold have been the subject of intensive SAR studies to understand their contribution to biological activity. The C-8 nitro group in antitubercular benzothiazinones is a prime example of such a critical pharmacophore.

The 8-nitro group of the BTZ scaffold was initially identified as being crucial for the mechanism of action, which involves the formation of a semimercaptal bond with Cys387 in the active site of the DprE1 enzyme. grafiati.com Early SAR studies demonstrated that substitution of the 8-nitro group led to a significant loss of antimycobacterial activity. grafiati.com This led to the classification of these compounds as covalent inhibitors. grafiati.com

However, the presence of a nitroaromatic group can be a liability due to potential toxicity and metabolism issues. nih.gov This has driven research into finding suitable replacements. One successful approach has been the bioisosteric replacement of the 8-nitro group with a nitrile (cyano) group. nih.gov 8-cyanobenzothiazinones have displayed potent antitubercular activity, suggesting a similar covalent mechanism of inhibition may be at play. nih.gov This finding is significant as it demonstrates that the key interaction can be achieved without the nitro functionality.

Further expanding on this, researchers have synthesized and characterized non-nitro-benzothiazinones that retain significant antimycobacterial activity. grafiati.com For example, 8-pyrrole-benzothiazinones were developed as noncovalent inhibitors of DprE1. grafiati.com These compounds, while not relying on the covalent mechanism of the 8-nitro compounds, still inhibit the enzyme and show promising activity. grafiati.com

The following table highlights the SAR findings related to the C-8 position of the benzothiazinone core:

| C-8 Substituent | Mechanism of Action | Impact on Activity | Reference |

| Nitro | Covalent inhibition via reduction and reaction with Cys387 of DprE1. | Potent antimycobacterial activity. | nih.govgrafiati.com |

| Cyano | Hypothesized to maintain a similar covalent mechanism of inhibition. | Retains useful antitubercular activity with potentially improved properties. | nih.gov |

| Pyrrole (B145914) | Noncovalent inhibition of DprE1. | Retains significant antimycobacterial activity. | grafiati.com |

Mechanistic Elucidation of Biological Activities of Benzothiazinone Derivatives

Molecular Mechanisms of Antitubercular Activity

The remarkable efficacy of benzothiazinones against Mycobacterium tuberculosis is rooted in their ability to disrupt the synthesis of the mycobacterial cell wall, a structure vital for the pathogen's survival. This disruption is achieved through the specific inhibition of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

Inhibition of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) by Benzothiazinones

DprE1 is a critical flavoenzyme involved in the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, essential components of the mycobacterial cell wall. nih.gov It works in conjunction with DprE2 to catalyze the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinofuranose (DPA), the sole precursor for arabinan (B1173331) synthesis. nih.govresearchgate.net Benzothiazinones, particularly the potent 8-nitro derivatives like BTZ043 and PBTZ169, are highly specific inhibitors of DprE1. nih.govnih.govnih.gov This specificity makes DprE1 a highly vulnerable target for antitubercular drugs. nih.govresearchgate.net The inhibition of DprE1 effectively halts the production of DPA, leading to the cessation of cell wall synthesis and ultimately, bacterial death. researchgate.netnih.gov While much of the focus has been on nitro-derivatives, other benzothiazinones, including (2H)1,4-BENZOTHIAZIN-3(4H)-ONE, also demonstrate inhibitory effects on DprE1. guidechem.com

Covalent Adduct Formation with Enzyme Active Sites (e.g., Cys387 of DprE1)

The inhibitory mechanism of many potent benzothiazinones is characterized by the formation of a covalent bond with a specific amino acid residue within the active site of DprE1. embopress.orgasm.org This residue is Cys387 in M. tuberculosis DprE1. nih.govembopress.org The activated form of the benzothiazinone compound acts as a suicide substrate, forming a stable covalent adduct with the thiol group of Cys387. embopress.orgasm.org This irreversible binding permanently inactivates the enzyme. embopress.org The formation of this semimercaptal adduct has been confirmed through mass spectrometry and X-ray crystallography of the DprE1-inhibitor complex. nih.govembopress.org The high conservation of the Cys387 residue across various mycobacterial species underscores its critical role in the enzyme's function and its susceptibility to benzothiazinone inhibition. nih.gov However, mutations replacing this cysteine with other amino acids, such as serine or alanine, can confer resistance to these drugs. nih.govnwafu.edu.cn

Role of Nitroreduction in Mechanism-Based Enzyme Inhibition

For the highly potent nitro-substituted benzothiazinones, a key step in their mechanism of action is the reduction of the nitro group. nih.govembopress.org This nitroreduction is a prerequisite for the covalent modification of DprE1. researchgate.netnih.gov The flavoenzyme DprE1 itself catalyzes the reduction of the nitro group on the benzothiazinone molecule, converting it into a reactive nitroso species. researchgate.netembopress.org This nitroso derivative is the electrophilic intermediate that readily reacts with the nucleophilic cysteine residue (Cys387) in the enzyme's active site. embopress.orgnih.gov This mechanism-based inhibition, where the enzyme activates its own inhibitor, explains the high specificity and potency of these compounds. nih.gov In some non-pathogenic mycobacteria like M. smegmatis, another nitroreductase, NfnB, can inactivate these drugs by further reducing the nitro group, a mechanism not observed in M. tuberculosis. plos.orgsc.edu

Impact of Structural Variants on DprE1 Inhibition Pathways

The chemical structure of benzothiazinone derivatives significantly influences their potency and mechanism of DprE1 inhibition.

The Nitro Group: The 8-nitro group is a crucial feature for the covalent inhibition mechanism, leading to the high potency of compounds like BTZ043 and PBTZ169. nih.govasm.org Substitution or removal of this group generally leads to a significant loss of antimycobacterial activity. nih.govasm.org For instance, replacing the nitro group with a pyrrole (B145914) ring results in noncovalent inhibitors. asm.org

Halogenation: Halogenated non-nitro benzothiazinones have been synthesized and tested, but they show a clear loss of activity compared to their 8-nitro counterparts, reinforcing the importance of the nitro group for efficient, mechanism-based inhibition. nih.gov

Side Chains: Modifications to the side chains of the benzothiazinone scaffold can also impact activity. For example, piperazine-containing benzothiazinones (PBTZs) like PBTZ169 have shown improved preclinical properties over BTZ043. embopress.org

Scaffold Morphing: Replacing the benzothiazinone core with other scaffolds, such as benzimidazoles, has led to the discovery of novel noncovalent DprE1 inhibitors. acs.org

The following table summarizes the inhibitory characteristics of different benzothiazinone structural variants:

| Structural Variant | Mechanism of DprE1 Inhibition | Key Structural Feature | Relative Potency | Reference |

| 8-Nitro-benzothiazinones | Covalent | 8-nitro group | High | asm.org, nih.gov |

| 8-Pyrrole-benzothiazinones | Noncovalent | 8-pyrrole group | Lower than nitro-derivatives | asm.org |

| Halogenated non-nitro BTZs | Noncovalent | Halogen substitution | Low | nih.gov |

| Benzimidazole Analogs | Noncovalent | Benzimidazole core | Potent | acs.org |

Mechanisms Underlying Anticonvulsant Activity

Beyond their role as antitubercular agents, some benzothiazinone derivatives have been investigated for their potential anticonvulsant properties. This activity is believed to stem from their interaction with neurotransmitter systems in the central nervous system, particularly the GABAergic system.

Interactions with Neurotransmitter Receptors (e.g., GABA-Aergic System)

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain, and its enhancement is a key mechanism for many antiepileptic drugs. mdpi.commedscape.com The GABA-A receptor, a ligand-gated ion channel, is a major target for these drugs. nih.gov Benzodiazepines, barbiturates, and other anticonvulsants act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. nih.govwikipedia.org

While direct evidence for 7-Methoxy-1,4-benzothiazin-3-one is still emerging, the broader class of compounds containing heterocyclic rings, such as benzodiazepines and triazoles, are known to interact with the GABA-A receptor. researchgate.netnih.gov It is hypothesized that benzothiazinone derivatives may also modulate GABAergic neurotransmission, contributing to their observed anticonvulsant effects. This modulation could involve direct binding to the GABA-A receptor at a site distinct from the GABA binding site, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability and suppressing seizure activity. Further research is needed to fully elucidate the specific binding sites and molecular interactions of this compound and its analogs within the GABA-Aergic system.

Mechanisms of Anticancer Activity

The anticancer properties of benzothiazinone derivatives are a significant area of research, with studies focusing on their ability to influence programmed cell death and interact with molecules that drive cancer progression.

Modulation of Apoptotic Pathways

While direct studies on the apoptotic effects of this compound are not extensively documented in the reviewed literature, the broader class of 1,4-benzothiazin-3-one derivatives has been investigated for its cytotoxic effects. For instance, a series of synthesized 1,4-benzothiazin-3-ones and their related benzothiazinyl acetate (B1210297) derivatives were evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line. researchgate.net This suggests that compounds sharing the core benzothiazinone scaffold have the potential to induce apoptosis in cancer cells. The induction of apoptosis is a key mechanism for many anticancer agents, as it leads to the controlled elimination of malignant cells. Further research is needed to specifically elucidate the apoptotic pathways modulated by this compound.

Interaction with Oncogenic Molecular Targets (e.g., IL-2, IL-6, COX-2, Caspase-3, Caspase-8)

The interaction of benzothiazinone derivatives with specific oncogenic molecular targets is a critical aspect of their anticancer mechanism. While information on the direct interaction of this compound with interleukins (IL-2, IL-6) and caspases (Caspase-3, Caspase-8) is limited in the available literature, the role of related structures in targeting inflammatory enzymes linked to cancer is more established.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory process and is often overexpressed in various cancers, contributing to tumor growth and metastasis. scielo.brmdpi.com Research into new nonsteroidal anti-inflammatory drugs (NSAIDs) has led to the design and synthesis of 1,2-benzothiazin-3-one derivatives as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. scielo.br The inhibition of these enzymes represents a potential mechanism for the anticancer and anti-inflammatory effects of benzothiazinone derivatives.

Other Mechanistic Studies of Benzothiazinone Bioactivity

Beyond their anticancer potential, benzothiazinone derivatives have been explored for their effects on other biological systems, including the nervous and cardiovascular systems, through the inhibition of key enzymes and modulation of ion channels.

Modulation of Ion Channels (e.g., ATP-Sensitive Potassium Channels)

ATP-sensitive potassium (KATP) channels are crucial in regulating the membrane potential of smooth muscle cells and are involved in cardiovascular function. physiology.org A series of 1,4-benzothiazine derivatives have been synthesized and identified as potent openers of vascular KATP channels. nih.gov These compounds induced vasorelaxation in rat aortic rings and hyperpolarization of human vascular smooth muscle cells, with their effects being antagonized by the selective KATP channel blocker glibenclamide. nih.gov This confirms the involvement of KATP channels in the mechanism of action of these benzothiazine derivatives. nih.gov The 1,4-benzothiazine nucleus is considered a favorable scaffold for developing activators of vascular KATP channels. nih.gov Some derivatives have shown high potency with minimal interference with insulin (B600854) secretion, suggesting a degree of selectivity for vascular over pancreatic KATP channels. nih.gov

Enzyme Inhibition Profiles (e.g., Cyclooxygenase-2, 5-Lipoxygenase, Aldose Reductase)

The inhibition of enzymes involved in inflammation and metabolic pathways is a key aspect of the bioactivity of benzothiazinone derivatives. As mentioned earlier, derivatives of 1,2-benzothiazin-3-one have been specifically designed as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). scielo.br The rationale behind developing dual inhibitors is to achieve a broader anti-inflammatory effect by targeting both the prostaglandin (B15479496) and leukotriene pathways, which may also reduce the gastrointestinal side effects associated with traditional NSAIDs that primarily inhibit COX-1. scielo.brnih.gov

The development of these dual inhibitors often involves the molecular hybridization of known pharmacophores. The synthesis of these compounds can be achieved through methods like the Knoevenagel-Doebner condensation. scielo.br The inhibitory activities of these compounds are typically evaluated through in vitro enzyme assays.

Below is a table summarizing the reported inhibitory activities of some benzofuran (B130515) derivatives, which share a similar investigative space as dual COX/5-LOX inhibitors.

| Compound Type | Target Enzyme(s) | Key Findings |

| 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans | COX-1 and COX-2 | Some compounds showed up to 33-fold selectivity for COX-2 over COX-1. nih.gov |

| 5-keto-substituted DHDMBFs | COX and 5-LOX | Act as dual inhibitors, demonstrating anti-inflammatory and analgesic properties. nih.gov |

While specific data on the aldose reductase inhibitory activity of this compound was not found in the reviewed literature, other heterocyclic compounds have been investigated for this purpose. For example, a derivative of benzoyl-glycine was reported as a starting material for the synthesis of an aldose reductase inhibitor. mdpi.com

Antifungal Action Pathways

The 1,4-benzothiazine scaffold is a recognized pharmacophore with established antifungal potential. researchgate.net While direct studies on the antifungal action of this compound are not extensively documented, research on other benzothiazine derivatives provides valuable insights into possible pathways. Some studies suggest that the antifungal activity of certain benzothiazines may not stem from a direct assault on the fungal cell but rather through the modulation of the host's immune response. For instance, investigations into other complex benzothiazine derivatives have shown an enhancement of macrophage-mediated killing of fungal pathogens. This suggests an immunomodulatory role, where the compound primes the host's innate immune cells to more effectively combat the fungal infection.

General studies on benzothiazine derivatives have highlighted their broad-spectrum antifungal activities against various fungal species. researchgate.net The synthesis of novel benzothiazine derivatives is an active area of research, with the goal of developing more potent antifungal agents. derpharmachemica.com

Estrogenic Receptor Modulation

The potential for this compound to modulate estrogen receptors (ER) is suggested by research on structurally analogous compounds. A notable example is the compound 6,12-dihydro-3-methoxy-1-benzopyrano[3,4-b] ontosight.ainih.govbenzothiazin-6-one, which has been identified as a novel human estrogen receptor agonist. nih.govresearchgate.net

Pharmacological studies on this related molecule have revealed that it can induce an estrogenic effect in MCF-7 breast adenocarcinoma cells, a process that is dependent on the presence of the estrogen receptor. nih.gov Although it displays a weak binding affinity for ERα, it is capable of activating the transcription of reporter genes, indicating its role as an ER agonist. nih.govnih.gov

Computational modeling and further experimental work have suggested that the methoxy (B1213986) group at the 3-position of this related benzothiazine derivative plays a crucial role in its interaction with the estrogen receptor. nih.govresearchgate.net Specifically, it is proposed to interact with the amino acid residue His-524 within the ligand-binding domain of ERα. nih.govresearchgate.net This interaction is thought to be a key determinant of its estrogenic activity. Furthermore, studies on a sulfonylated derivative of this compound, which also contains a methoxy group, have shown that it can induce estrogen receptor-mediated transcription. unige.ch

While these findings are for a different, albeit structurally similar, molecule, they provide a strong hypothetical framework for the potential estrogenic receptor modulation by this compound. The presence of the methoxy group in the 7-position of the benzothiazine core of the target compound suggests that it too could potentially interact with the estrogen receptor, possibly in a similar manner to its studied analogue. However, without direct experimental evidence, this remains a point of scientific conjecture.

The following table summarizes the key findings from studies on a related benzothiazine derivative that inform the potential estrogenic activity of this compound.

| Feature | Observation on 6,12-dihydro-3-methoxy-1-benzopyrano[3,4-b] ontosight.ainih.govbenzothiazin-6-one | Reference |

| Activity | Estrogen receptor agonist | nih.govresearchgate.net |

| Cell Line | Proliferation of MCF-7 breast adenocarcinoma cells | nih.gov |

| Receptor Interaction | ER-dependent proliferation | nih.gov |

| Binding Affinity | Weak binding to ERα | nih.govnih.gov |

| Mechanism | Interaction of the 3-methoxy group with His-524 of ERα | nih.govresearchgate.net |

Computational Approaches in the Rational Design and Discovery of Benzothiazinone Compounds

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, this involves modeling the interaction between a ligand, such as a benzothiazinone derivative, and a protein target. The primary goal is to predict the binding mode and affinity, often represented by a docking score, which can help in identifying potential drug candidates. ufv.br

Studies on benzothiazinone analogs have utilized molecular docking to explore their binding to various protein targets. For instance, in the pursuit of novel anticancer agents, molecular docking studies of 1,4-benzothiazin-3-ones were performed against the VEGFR2 kinase receptor, revealing a common binding orientation within the catalytic binding pocket. nih.govacs.org Similarly, in the context of tuberculosis research, a series of 69 benzothiazinone derivatives were docked to four key proteins of Mycobacterium tuberculosis: DprE1, InhA, PS, and DHFR. The results indicated good interactions for the more active compounds, highlighting the importance of specific structural fragments for ligand-protein site interactions. researchgate.net

In another study focused on anti-tuberculosis agents, docking studies of benzothiazinone-piperazine derivatives showed that ligands 6, 7, and 18 had the highest binding affinities of -10.5, -10.4, and -10.3 kcal/mol, respectively, with ligand 6 being identified as the most potent. ufv.br Furthermore, a virtual screening of 754 benzothiazinone analogs against DprE1 using covalent docking identified several promising inhibitors with docking scores less than -9.0 kcal/mol. nih.gov These examples underscore the utility of molecular docking in rapidly screening large libraries of compounds and prioritizing them for further investigation.

Table 1: Selected Molecular Docking Results for Benzothiazinone Derivatives

| Compound/Ligand | Target Protein | Docking Score (kcal/mol) | Reference |

| Ligand 6 | Lipase B | -10.5 | ufv.br |

| Ligand 7 | Lipase B | -10.4 | ufv.br |

| Ligand 18 | Lipase B | -10.3 | ufv.br |

| PubChem-155-924-621 | DprE1 | < -9.0 | nih.gov |

| PubChem-127-032-794 | DprE1 | < -9.0 | nih.gov |

| PubChem-155-923-972 | DprE1 | < -9.0 | nih.gov |

| Compound 2c | VEGFR2 Kinase | Not specified | nih.gov |

| Compound 2b | VEGFR2 Kinase | Not specified | nih.gov |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability Assessment

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complexes over time. MD simulations provide a detailed view of the dynamic behavior of molecules, offering insights into conformational changes and the persistence of key interactions that are crucial for a ligand's biological activity.

For benzothiazinone analogs identified through covalent docking as potential DprE1 inhibitors, MD simulations were conducted to evaluate the stability of the ligand-protein complexes. nih.gov The most promising candidates were subjected to 100 ns MD simulations, and post-dynamics analyses confirmed their high stability within the DprE1 binding site. nih.gov The binding energies calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method further corroborated the docking results. For example, PubChem-155-924-621, PubChem-127-032-794, and PubChem-155-923-972 exhibited promising binding free energies (ΔGbinding) of -77.2, -74.3, and -65.4 kcal/mol, respectively, compared to the reference compound PBTZ169 (ΔGbinding = -49.8 kcal/mol). nih.gov

In a separate study on 1,4-benzothiazine derivatives as potential agents against colorectal cancer, MD simulations were used to examine the stability of the ligand-receptor complexes for the most promising docked conformations. tandfonline.com This step is crucial for validating the initial docking predictions and ensuring that the identified interactions are maintained in a dynamic environment. The generalized Born surface area (GBSA) studies of a particularly active compound also confirmed its stable binding to the target kinase receptor. nih.gov

Quantum Chemical Calculations for Electronic Properties (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide valuable information about a molecule's structure, reactivity, and spectroscopic properties, which can be correlated with its biological activity.

In the study of benzothiazinone-piperazine derivatives as anti-mycobacterium tuberculosis agents, the structures of the compounds were optimized using DFT with the B3LYP functional and the 6-31G* basis set. ufv.brufv.br This level of theory is commonly used to obtain accurate molecular geometries and electronic structures. Similarly, for a series of newly synthesized 1,4-benzothiazine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to predict spectral data, which were then compared with experimental results. researchgate.net

Furthermore, DFT has been utilized to study the non-binding intermolecular interactions in the solid-state crystal packing of acyclonucleoside analogs of 1,4-benzothiazine. researchgate.net By understanding the electronic distribution and frontier molecular orbitals (HOMO and LUMO), researchers can gain insights into the regions of a molecule that are most likely to be involved in chemical reactions and biological interactions.

In Silico Prediction of Pharmacokinetic Parameters (e.g., ADMET)

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools for ADMET prediction have become integral to the drug discovery process, as they can help to identify potential liabilities early on and guide the optimization of lead compounds.

For a series of 1,4-benzothiazine derivatives designed as potential anticancer agents, a computational study was conducted to predict their ADMET profiles. tandfonline.com This analysis helps to assess the drug-likeness of the compounds and their potential for oral bioavailability. Similarly, for a group of 8-alkoxy-4,5-dihydrobenzo[b] researchgate.netufv.brnih.govtriazolo[4,3-d] researchgate.netnih.govthiazepine derivatives with anticonvulsant activity, a computational study predicted their pharmacokinetic properties, supporting their potential as promising antiepileptic agents. tandfonline.com

In the investigation of benzothiazinone derivatives for the treatment of tuberculosis, metabolic predictions were performed to understand how the compounds might be processed in the body. researchgate.net The prediction of metabolites from cytochrome P450 isoform interactions revealed potential divergences in metabolic pathways, which could be influenced by the specific chemical structures of the benzothiazinones. researchgate.net These in silico ADMET predictions are crucial for designing compounds with favorable pharmacokinetic profiles, thereby increasing their chances of success in later stages of drug development.

Preclinical Pharmacological Evaluation of 7 Methoxy 1,4 Benzothiazin 3 One Analogues

In Vitro Antimycobacterial Efficacy Assessments

Activity against Drug-Sensitive and Drug-Resistant Mycobacterium tuberculosis Strains

Analogues of 7-methoxy-1,4-benzothiazin-3-one belong to a broader class of compounds known as benzothiazinones (BTZs), which are potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. mdpi.comnih.gov This mechanism of action confers activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).

Several studies have focused on modifying the BTZ scaffold to enhance antimycobacterial potency and improve physicochemical properties. For instance, a series of side chain-modified BTZ analogues were generated, with several compounds exhibiting minimum inhibitory concentrations (MICs) against Mtb lower than 0.01 µM. nih.gov One representative compound, compound 37, not only showed potent Mtb-killing ability but also displayed improved solubility and bioavailability compared to the lead compound, PBTZ169. mdpi.comnih.gov

Research has also explored the impact of substitutions at various positions on the benzothiazinone ring. Halogenated non-nitro BTZs have been synthesized and tested against M. tuberculosis H37Rv. nih.gov While some fluorinated derivatives initially showed promise, further investigation suggested that this particular avenue might be less promising for developing potent antitubercular agents. nih.gov

In a different approach, a high-throughput screening identified benzothiazole (B30560) amides with moderate antimycobacterial activity. Subsequent optimization led to the development of potent analogues with MIC values ranging from 0.03-0.12 μg/mL against Mycobacterium abscessus and 1-2 μg/mL against Mycobacterium avium complex. nih.gov These compounds are thought to target MmpL3, another crucial mycobacterial transporter. nih.gov

The following table summarizes the in vitro antimycobacterial activity of selected benzothiazinone analogues.

| Compound/Analogue | Target Organism | MIC | Source |

| Optimized BTZ analogues | Mycobacterium tuberculosis | < 0.01 µM | nih.gov |

| Compound 37 (BTZ analogue) | Mycobacterium tuberculosis | Not specified | mdpi.comnih.gov |

| CRS400393 (benzothiazole amide) | Mycobacterium abscessus | 0.03-0.12 µg/mL | nih.gov |

| CRS400393 (benzothiazole amide) | Mycobacterium avium complex | 1-2 µg/mL | nih.gov |

| 5-fluoro-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL (2 µM) | nih.gov |

Evaluation of Synergistic Effects with Established Antimycobacterial Agents

The potential for benzothiazinone analogues to work in concert with existing anti-tuberculosis drugs is an area of active investigation. The unique mechanism of action of BTZs, targeting DprE1, suggests that they could be effective in combination therapies, potentially reducing treatment duration and combating the emergence of drug resistance. Macozinone (PBTZ169), a notable benzothiazinone derivative, has demonstrated additive activity when combined with other anti-TB drugs in preclinical models. plos.org This suggests that other analogues of this compound could also exhibit favorable synergistic profiles. However, specific in vitro studies detailing the synergistic effects of this compound analogues with established antimycobacterial agents are not extensively reported in the provided search results.

In Vitro Anticonvulsant Efficacy Models (e.g., Pentylenetetrazol-Induced Epilepsy Models)

Derivatives of 1,4-benzothiazin-3-one have been investigated for their potential as anticonvulsant agents. In one study, two series of novel 1,4-benzothiazine-3-one derivatives were synthesized and evaluated in intraperitoneal pentylenetetrazol (i.p. PTZ)-induced epilepsy mouse models. nih.gov The PTZ model is a standard screening test for identifying compounds with potential efficacy against generalized seizures. mdpi.com

One of the synthesized compounds, 4-(4-bromo-benzyl)-4H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one (compound 4h), demonstrated promising activity in this chemically-induced seizure model. nih.govresearchgate.net Further computational studies, including molecular dynamics simulations on GABA-Aergic receptors, supported the biological findings and suggested a plausible mechanism of action. nih.govresearchgate.net Another analogue, 7-(hexyloxy)-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one (3f), was also identified as a potentially useful and safe therapeutic compound. researchgate.net The most active compound in a related series was 7-(2-fluorobenzyloxy)-4H- mdpi.comnih.govnih.govtriazolo[4,3-d]benzo[b] mdpi.comnih.govthiazine (B8601807) (4k), which showed a high protective index. researchgate.net

| Compound | Anticonvulsant Activity | Model | Source |

| 4-(4-bromo-benzyl)-4H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one (4h) | Promising activity | i.p. PTZ-induced seizures in mice | nih.govresearchgate.net |

| 7-(hexyloxy)-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one (3f) | Potentially useful and safe | Not specified | researchgate.net |

| 7-(2-fluorobenzyloxy)-4H- mdpi.comnih.govnih.govtriazolo[4,3-d]benzo[b] mdpi.comnih.govthiazine (4k) | Most active in series (ED₅₀ = 17.0 mg/kg) | Maximal electroshock (MES) test | researchgate.net |

In Vitro Anticancer Efficacy against Specific Cancer Cell Lines (e.g., HT-29)

The benzothiazole scaffold, a related heterocyclic system to benzothiazinone, has shown significant promise in the development of anticancer agents. While specific data on this compound analogues is limited in the provided results, the broader class of benzothiazole derivatives has demonstrated cytotoxicity against various cancer cell lines, including the human colon adenocarcinoma cell line, HT-29.

For example, indole-based benzothiazole derivatives have been reported to exhibit potent anticancer activity. nih.gov One such derivative, chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole 55, showed an IC₅₀ value of 0.024 µM against the HT-29 cell line. nih.gov Another study on DNA-intercalating naphthalimide-benzothiazole derivatives found that one compound possessed good antitumor activity against HT-29 cells with an IC₅₀ value of 3.72 ± 0.3 µM. nih.gov

These findings suggest that the 1,4-benzothiazin-3-one core, including its 7-methoxy substituted analogues, could be a valuable template for designing novel anticancer agents. However, direct in vitro anticancer efficacy data for this compound analogues against HT-29 or other cell lines is not explicitly detailed in the search results.

In Vitro Assays for Other Biological Activities (e.g., Enzyme Inhibition Assays)

Analogues of this compound and related benzothiazine structures have been evaluated for their inhibitory effects on various enzymes, highlighting their potential for diverse therapeutic applications.

Monoamine Oxidase (MAO) Inhibition: Two series of novel 2,1-benzothiazine derivatives were synthesized and investigated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurological disorders. nih.govresearchgate.net Several of these compounds exhibited inhibitory activity in the lower micromolar range. Compound 9e was the most potent inhibitor of MAO-A with an IC₅₀ of 1.04 ± 0.01 μM, while compound 9h was the most potent against MAO-B with an IC₅₀ of 1.03 ± 0.17 μM. nih.govresearchgate.net

Carbonic Anhydrase (CA) Inhibition: Pyrazolo-1,2-benzothiazine derivatives were assessed for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. beilstein-journals.org While most of the tested compounds showed weak or no inhibition, compound 7b displayed the highest potential with a Kᵢ of 72.9 μM against the tumor-associated isoform CA IX. beilstein-journals.org Compound 7e was found to be selective for the transmembrane, cancer-related isoforms CA IX and CA XII. beilstein-journals.org

Future Directions and Research Opportunities for 7 Methoxy 1,4 Benzothiazin 3 One and Benzothiazinone Chemistry

Rational Design of Next-Generation Benzothiazinone Analogues with Enhanced Efficacy

The rational design of new benzothiazinone analogues is a cornerstone of future research, aiming to enhance efficacy, improve pharmacokinetic profiles, and overcome existing limitations of early candidates. researchgate.net Structure-activity relationship (SAR) studies have been instrumental, revealing that even minor structural modifications can lead to significant changes in antimicrobial activity. nih.gov

Key areas of focus for rational design include:

Scaffold Derivatization: Research has shown that position 2 of the benzothiazinone scaffold is a prime site for derivatization. nih.gov Introducing various substituents, such as piperazine (B1678402), piperidine, or piperidone moieties, has yielded compounds with excellent antitubercular activity and low cytotoxicity. rsc.org For instance, the development of piperazine-containing benzothiazinones (PBTZs) led to the creation of PBTZ169, a preclinical candidate with superior properties compared to the first-generation compound, BTZ043. nih.govembopress.org

Improving Physicochemical Properties: A significant challenge with many potent benzothiazinone analogues is their low aqueous solubility, which can negatively impact their drug-like properties and bioavailability. researchgate.netnih.gov Future design strategies are focused on modifying the scaffold to enhance solubility. Side-chain modifications, such as opening cyclic piperidinyl or piperazinyl rings, have been shown to generate analogues with improved physicochemical properties and bioavailability without compromising potent activity. nih.gov

Lipophilicity and Activity Correlation: Early SAR studies discovered a direct correlation between the lipophilicity of benzothiazinone compounds and their antimycobacterial activity. nih.gov This understanding guides the design of new derivatives that are sufficiently lipophilic to be highly active but are optimized for better pharmacodynamic parameters to increase their effectiveness in vivo. nih.gov

Table 1: Examples of Benzothiazinone Analogues and Their Efficacy

| Compound | Modification Strategy | Key Finding | Reference |

|---|---|---|---|

| PBTZ169 | Introduction of a piperazine group at position 2. | Improved potency, safety, and efficacy in preclinical models compared to BTZ043. | nih.govembopress.org |

| Compound 37 | Side-chain modification (opening of cyclic ring). | Improved solubility and bioavailability; demonstrated Mtb-killing ability in an acute infection mouse model. | nih.gov |

| Compound 3o | Substitution at C-2 position with N-piperazine moiety. | Maintained high anti-tuberculosis activity (MIC = 8 nM) with better in vitro ADME/T and in vivo pharmacokinetic profiles than PBTZ169. | rsc.org |

| Compounds 11l and 11m | C-2 nitrogen spiro-heterocycle moiety. | Displayed acceptable safety, greater aqueous solubility, and better pharmacokinetic profiles than PBTZ169. | nih.gov |

Strategies for Addressing Antimicrobial Resistance through Benzothiazinone Research

The rise of antimicrobial resistance (AMR) is a global health crisis, making the development of drugs with novel mechanisms of action a top priority. nih.govnih.gov Benzothiazinones are particularly attractive in this context because they act on a novel target, making them effective against drug-resistant strains of Mtb. researchgate.netcitedrive.com

Strategies leveraging benzothiazinones to combat AMR include:

Targeting Novel Pathways: Benzothiazinones kill M. tuberculosis by inhibiting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, specifically the arabinan (B1173331) components. nih.govnih.gov As this is a different mechanism from existing first-line tuberculosis drugs, benzothiazinones are potent against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. nih.govresearchgate.net

Overcoming Resistance Mechanisms: Resistance to benzothiazinones typically arises from a specific mutation (Cys387Ser) in the DprE1 enzyme. nih.gov Future research is focused on designing non-covalent inhibitors or analogues that can bind effectively even to the mutated enzyme, thereby circumventing this resistance mechanism. nih.govnih.gov The development of 1,3-benzothiazinone azide (B81097) (BTZ-N3), a reversible, noncovalent inhibitor of DprE1, represents a significant step in this direction. nih.gov

Combination Therapies: Combining benzothiazinones with other antitubercular drugs is a promising strategy. embopress.org PBTZ169, for example, has shown additive activity with several existing TB drugs and a synergistic effect with bedaquiline. embopress.org A regimen of PBTZ169, bedaquiline, and pyrazinamide (B1679903) proved more effective than the standard three-drug treatment in a murine model of chronic tuberculosis. embopress.org Exploring new combination therapies is a key area for future clinical research.

Identification and Validation of Novel Biological Targets for Benzothiazinones

The primary and most well-validated biological target for the potent nitro-substituted benzothiazinones is the flavoenzyme DprE1. nih.govfrontiersin.org

DprE1 as the Primary Target: DprE1 is an essential enzyme for Mtb survival, involved in the synthesis of arabinans, which are vital components of the mycobacterial cell wall. nih.govnih.gov The bactericidal action of compounds like BTZ043 and PBTZ169 stems from their ability to covalently bind to a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent cell lysis. nih.govnih.gov The vulnerability of DprE1 is enhanced by its localization in the periplasmic space of the cell. nih.gov

Exploring Alternative Targets: While DprE1 is the established target for the most potent antitubercular benzothiazinones, the broader 1,4-benzothiazine scaffold may interact with other biological targets. nih.gov For instance, some synthesized benzothiazin-4-one derivatives have been evaluated as potential acetylcholinesterase (AChE) inhibitors for diseases like Alzheimer's. nih.gov Furthermore, the development of analogues like BTZ-N3, which have a different mode of activation, suggests that the benzothiazinone scaffold could be modified to engage targets through alternative mechanisms. nih.govnih.gov Future research will likely involve screening diverse benzothiazinone libraries against a wider range of biological targets to uncover new therapeutic applications.

Integration of Advanced Synthetic and Computational Methodologies in Drug Discovery Pipelines

The integration of sophisticated synthetic and computational tools is accelerating the discovery and optimization of benzothiazinone-based drug candidates. plos.orguq.edu.au

Advanced Synthetic Pathways: Researchers are developing more robust and efficient methods for synthesizing benzothiazinone analogues. A novel pathway starting from thiourea (B124793) derivatives allows for the formation of the thiazinone ring system in a single step and is applicable to a wide variety of derivatives. nih.gov This method is more efficient than older techniques and is suitable for creating diverse compound libraries for screening. researchgate.netnih.gov

Computational Screening and Design: Computational techniques are playing a crucial role in the early stages of drug discovery. plos.org Virtual screening of large compound libraries against the DprE1 target allows researchers to quickly identify potential bioactive molecules. plos.org

Molecular Modeling and Simulation: Covalent docking and molecular dynamics (MD) simulations are used to predict how benzothiazinone analogues will bind to their target enzyme. plos.org These in-silico computations provide detailed insights into the stability of the drug-target complex and the key interactions involved, which helps in the rational design of more potent inhibitors. plos.orgnih.gov For example, docking studies with 1,3-benzothiazinone sulfoxide (B87167) (BTZ-SO) and sulfone (BTZ-SO2) suggested binding patterns similar to the parent compound, helping to rationalize their observed anti-TB activity. acs.org

Table 2: Application of Advanced Methodologies in Benzothiazinone Research

| Methodology | Application | Outcome | Reference |

|---|---|---|---|

| Virtual Screening (VS) | Screening of an in-house database of 754 BTZ analogues against the DprE1 target. | Identified potential bioactive molecules for further investigation. | plos.org |

| Covalent Docking & MD Simulations | Evaluated the binding and stability of identified BTZ analogues with DprE1. | Predicted potent DprE1 inhibitors with promising oral bioavailability, warranting further in-vitro and in-vivo assays. | plos.org |

| New Synthetic Pathway (Thiourea Route) | Established a new, one-step synthesis for the thiazinone ring system. | Facilitated the preparation of a wide variety of BTZ analogues for screening. | nih.gov |

| Ligand-Based In Silico Model | Designed a new series of BTZ compounds based on SAR data from 170 previous compounds. | Resulted in compounds with improved activity against MDR-TB and higher metabolic stability. | uq.edu.au |

Exploration of Diverse Therapeutic Applications for the Benzothiazinone Scaffold

While the fight against tuberculosis has been the primary driver of benzothiazinone research, the versatility of the 1,4-benzothiazine scaffold suggests potential for a broader range of therapeutic applications. nih.gov

Antitubercular Agents: This remains the most significant and well-developed application. Clinical candidates like BTZ043 and Macozinone (PBTZ169) have demonstrated potent activity against M. tuberculosis, including drug-resistant strains, establishing the benzothiazinone core as a critical scaffold for new anti-TB drugs. researchgate.netnih.gov

Antioxidant Activity: Certain novel triazole-incorporated benzothiazinone derivatives have been found to possess potential antioxidant activity, suggesting a role in mitigating oxidative stress. nih.gov

Acetylcholinesterase (AChE) Inhibition: In the search for treatments for neurodegenerative diseases like Alzheimer's, a series of benzothiazin-4-ones were synthesized and evaluated as AChE inhibitors. nih.gov This indicates that with appropriate structural modifications, the scaffold could be adapted for central nervous system targets.

Other Potential Applications: The 1,4-benzothiazine class of heterocyclic compounds is known for wide-ranging biological properties, and various derivatives have been synthesized for medicinal research. nih.gov The structural motif is found in compounds with reported antiviral, anticancer, antimalarial, and anti-inflammatory actions, highlighting the vast, yet largely untapped, potential of the benzothiazinone scaffold beyond its current applications. researchgate.net Future research will involve systematically exploring these possibilities through broad biological screening and targeted synthesis programs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-Methoxy-1,4-benzothiazin-3-one, and how are intermediates characterized?

- Methodology : Two main pathways are documented:

- Route 1 : Starting from 5-methoxybenzo[d]thiazol-2-amine, alkylation and cyclization yield 7-alkoxy derivatives. Reaction conditions (e.g., solvent, temperature) are optimized for regioselectivity .

- Route 2 : From 2-chloro-5-nitroaniline, sequential treatment with sodium sulfide, sulfur, and chloracetic acid produces benzothiazin-3-one scaffolds. Subsequent N-methylation and reduction generate intermediates .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?

- Key Techniques :

- H-NMR : Resolves substituent positions (e.g., methoxy groups, aromatic protons).

- C-NMR : Confirms carbonyl (C=O) and heterocyclic carbons.

- IR : Identifies characteristic vibrations (e.g., C=S in thiazinones at ~1250 cm⁻¹).

- X-ray crystallography : Determines molecular conformation and packing (e.g., dihedral angles between benzothiazinone and substituents) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Approach :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity.

- Molecular Docking : Simulates binding to targets (e.g., CK2 kinase) using software like AutoDock. Adjust substituents to optimize binding energy (ΔG) .

- Molecular Dynamics (MD) : Assesses stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

Q. What in vivo models evaluate the anticonvulsant efficacy of this compound analogs?

- Protocols :

- Maximal Electroshock (MES) Test : Mice are subjected to electric shocks (50 mA, 60 Hz) to induce tonic-clonic seizures. ED (effective dose for 50% protection) is calculated .

- Rotarod Test : Neurotoxicity is assessed by measuring latency to fall (TD = dose causing motor impairment in 50% of mice).

- Protective Index (PI) : Ratio of TD/ED quantifies safety (e.g., PI > 10 indicates low neurotoxicity) .

Q. How do structural modifications influence the pharmacological profile of this compound derivatives?

- SAR Insights :

- Alkoxy Chain Length : Increasing chain length (e.g., hexyloxy vs. methoxy) enhances lipophilicity, improving blood-brain barrier penetration but may increase toxicity .

- Electron-Withdrawing Groups : Fluorine or nitro substituents enhance binding to GABA receptors, improving anticonvulsant activity .

- Heterocyclic Fusion : Triazolo-benzothiazines (e.g., compound 4k ) show higher PI values (14.3) compared to carbamazepine (PI = 6.2) .

Q. What methodologies assess soil degradation dynamics of benzothiazinone derivatives?

- Experimental Design :

- Soil Incubation : Spiked soil samples are incubated under controlled conditions (25°C, 70% humidity). Degradation products are extracted and quantified via HPLC .

- Half-Life (t) : Determined using first-order kinetics. For example, DIMBOA (a structural analog) degrades with t = 31 ± 1 h, forming MBOA as a stable intermediate .

- Microbial Biotransformation : Soil-specific microbial communities influence degradation pathways (e.g., AMPO as a terminal product) .

Q. How are solubility challenges addressed during in vivo testing of hydrophobic benzothiazinone derivatives?

- Strategies :

- Prodrug Design : Introduce phosphate esters or glycosides to enhance aqueous solubility.

- Nanoformulation : Use liposomes or polymeric nanoparticles to improve bioavailability.

- Co-Solvents : Ethanol/Cremophor EL mixtures are empirically optimized for intraperitoneal administration .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。